9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
9-Chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one: is a heterocyclic compound that belongs to the chromeno-pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one consists of a chromeno ring fused with a pyridine ring, with chlorine and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malononitrile, followed by cyclization with 4-hydroxypyridine-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or pyridine, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromeno-pyridines .
Scientific Research Applications
Chemistry: In chemistry, 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one
- 5H-chromeno[2,3-d]pyrimidine
- 4H-chromene
Comparison: Compared to similar compounds, 9-chloro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to the presence of the chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development .
Biological Activity
9-Chloro-7-methyl-5H-benzopyrano[2,3-b]pyridin-5-one is a complex organic compound belonging to the class of benzopyran derivatives. This compound exhibits a unique fused structure comprising a benzopyran and a pyridine ring, characterized by its distinct heterocyclic structure. The presence of a chlorine atom at the 9-position significantly influences its chemical properties and biological activities.
The chemical formula of 9-Chloro-7-methyl-5H-benzopyrano[2,3-b]pyridin-5-one is C13H8ClN3O, with a molecular weight of approximately 265.67 g/mol. Its melting point exceeds 300 °C, indicating stability under various conditions. The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds within the benzopyrano[2,3-b]pyridine class exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives like 9-Chloro-7-methyl-5H-benzopyrano[2,3-b]pyridin-5-one possess significant antimicrobial properties against various pathogenic bacteria and fungi. For instance, compounds in this class have shown moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines. The chromenopyridine scaffold has been associated with inducing apoptosis and cell cycle arrest in luminal breast cancer subtypes .
The biological activity of 9-Chloro-7-methyl-5H-benzopyrano[2,3-b]pyridin-5-one can be attributed to its interaction with critical biological targets:
- DNA Gyrase Inhibition : Molecular docking studies reveal that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, through multiple interactions including hydrogen bonds and pi-stacking interactions .
- Antiallergic Effects : Some derivatives have been synthesized and tested for their antiallergic properties, indicating potential therapeutic applications in treating allergic reactions .
Case Studies
Several case studies have highlighted the efficacy of benzopyrano derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives against common pathogens. The results indicated that certain compounds exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin .
- Anticancer Activity Assessment : In vitro studies on breast cancer cell lines showed that specific derivatives led to reduced cell viability and increased apoptosis rates, suggesting their potential role in cancer therapy .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
9-Chloro-7-methyl-5H-benzopyrano[2,3-b]pyridin-5-one | Chlorine at position 9 | Enhanced biological activity |
2-Amino-7-chloro-5-oxo-5H-benzopyrano[2,3-b]pyridine | Amino group at position 2 | Increased solubility |
4-Amino-7-chloro-5H-benzopyrano[2,3-b]pyridine | Amino group at position 4 | Different reactivity profile |
Properties
CAS No. |
62627-16-1 |
---|---|
Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
9-chloro-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8ClNO2/c1-7-5-9-11(16)8-3-2-4-15-13(8)17-12(9)10(14)6-7/h2-6H,1H3 |
InChI Key |
PAVGFYYOUHZPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
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